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Compound of Interest

Compound Name: 2-Butoxy-5-nitropyridine

CAS No.: 6627-95-8

Cat. No.: B1266740

Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Butoxy-5-nitropyridine is a substituted pyridine derivative with potential applications in

medicinal chemistry and materials science. As with any novel compound, a thorough structural

elucidation is paramount to understanding its chemical behavior and potential utility.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This

technical guide provides a detailed overview of the expected spectroscopic data for 2-Butoxy-
5-nitropyridine, offering a predictive analysis based on its molecular structure and data from

analogous compounds. While experimental spectra for this specific molecule are not readily

available in the public domain, this guide will serve as a valuable resource for its identification

and characterization.

Molecular Structure and Expected Spectroscopic
Features
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The chemical structure of 2-Butoxy-5-nitropyridine consists of a pyridine ring substituted at

the 2-position with a butoxy group (-O(CH₂)₃CH₃) and at the 5-position with a nitro group (-

NO₂). This arrangement of functional groups will give rise to a unique spectroscopic fingerprint.

Structure of 2-Butoxy-5-nitropyridine:

Caption: Chemical structure of 2-Butoxy-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Butoxy-5-nitropyridine is expected to show distinct signals for the

aromatic protons on the pyridine ring and the aliphatic protons of the butoxy group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.1 d 1H H-6

~8.4 dd 1H H-4

~6.8 d 1H H-3

~4.4 t 2H -OCH₂-

~1.8 m 2H -OCH₂CH₂-

~1.5 m 2H -CH₂CH₂CH₃

~0.9 t 3H -CH₃

Interpretation:
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Aromatic Region: The pyridine ring protons are expected to appear in the downfield region (δ

6.5-9.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-

withdrawing nitro group. The proton at the 6-position (H-6), being adjacent to the nitrogen

and ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet.

The proton at the 4-position (H-4) will likely be a doublet of doublets due to coupling with

both H-3 and H-6. The proton at the 3-position (H-3) will be the most upfield of the aromatic

protons and will appear as a doublet.

Aliphatic Region: The protons of the butoxy group will be in the upfield region (δ 0.5-4.5

ppm). The methylene protons adjacent to the oxygen (-OCH₂-) will be the most deshielded of

the aliphatic protons, appearing as a triplet. The other two methylene groups will appear as

multiplets, and the terminal methyl group will be a triplet.

Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Butoxy-5-nitropyridine in 0.6-0.7

mL of deuterated chloroform (CDCl₃).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient

number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak of

CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
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Chemical Shift (δ, ppm) Assignment

~165 C-2

~150 C-6

~140 C-5

~135 C-4

~110 C-3

~69 -OCH₂-

~31 -OCH₂CH₂-

~19 -CH₂CH₂CH₃

~14 -CH₃

Interpretation:

Aromatic Region: The carbon atoms of the pyridine ring will appear in the downfield region (δ

110-170 ppm). The carbon bearing the butoxy group (C-2) is expected to be the most

downfield due to the deshielding effect of the oxygen atom. The carbon attached to the nitro

group (C-5) will also be significantly deshielded.

Aliphatic Region: The four distinct carbon atoms of the butoxy group will be observed in the

upfield region (δ 10-70 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2960-2850 Strong Aliphatic C-H stretch

~1600, ~1470 Medium-Strong
C=C and C=N stretching

(aromatic ring)

~1530, ~1350 Strong
Asymmetric and symmetric N-

O stretching (nitro group)

~1250 Strong
C-O-C asymmetric stretch

(ether)

~1050 Medium
C-O-C symmetric stretch

(ether)

Interpretation:

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group's

N-O stretching vibrations. The aromatic C-H and C=C/C=N stretching vibrations will confirm the

presence of the pyridine ring. The strong aliphatic C-H stretching bands and the C-O-C

stretching bands will be indicative of the butoxy group.

Experimental Protocol for IR Spectroscopy (ATR):

Sample Preparation: Place a small amount of the solid 2-Butoxy-5-nitropyridine sample

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction and process the data to obtain the

transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Interpretation

196 Molecular ion [M]⁺

150 [M - NO₂]⁺

139 [M - C₄H₉]⁺

110 [M - OC₄H₉]⁺

57 [C₄H₉]⁺

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 196, corresponding to the

molecular weight of 2-Butoxy-5-nitropyridine (C₉H₁₂N₂O₃). Common fragmentation pathways

would involve the loss of the nitro group (NO₂, 46 Da), the butyl group (C₄H₉, 57 Da), and the

butoxy group (OC₄H₉, 73 Da).

Fragmentation Pathway Diagram:

[C₉H₁₂N₂O₃]⁺˙
m/z = 196

[C₉H₁₂N₂O]⁺˙
m/z = 150

- NO₂

[C₅H₃N₂O₃]⁺
m/z = 139- •C₄H₉

[C₅H₄N₂O]⁺˙
m/z = 110

- •OC₄H₉

[C₄H₉]⁺
m/z = 57

- C₅H₃N₂O₃
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Click to download full resolution via product page

Caption: Predicted electron ionization fragmentation pathway for 2-Butoxy-5-nitropyridine.

Conclusion
This technical guide provides a comprehensive prediction of the NMR, IR, and MS

spectroscopic data for 2-Butoxy-5-nitropyridine. By understanding these expected spectral

features, researchers can more effectively identify and characterize this compound in their

synthetic and analytical workflows. The provided protocols offer a standardized approach to

data acquisition, ensuring consistency and reliability. While this guide is based on predictive

analysis, it establishes a strong foundation for the empirical verification of the structure of 2-
Butoxy-5-nitropyridine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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